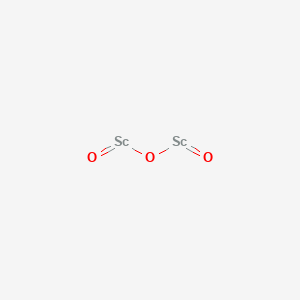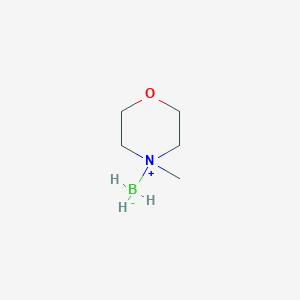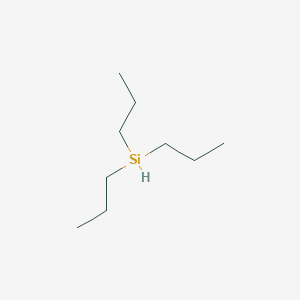
Scandium Oxide Nanopowder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is composed of scandium and oxygen atoms, forming a compound with the chemical formula Sc2O3 . This compound is known for its unique properties, including high thermal stability, high melting point, and excellent electrical conductivity. These properties make it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Scandium Oxide Nanopowder can be synthesized using several methods, including chemical coprecipitation, spray drying, and sol-gel techniques .
Chemical Coprecipitation: This method involves the precipitation of scandium ions from an aqueous solution of scandium salts using a precipitating agent. The resulting precipitate is then calcined to obtain this compound.
Spray Drying: In this method, a solution containing scandium salts is sprayed into a hot chamber, where the solvent evaporates, leaving behind fine particles of this compound.
Sol-Gel Technique: This involves the hydrolysis and polycondensation of scandium alkoxides to form a gel, which is then dried and calcined to produce this compound.
Análisis De Reacciones Químicas
Scandium Oxide Nanopowder undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Scandium Oxide can react with oxygen to form higher oxides under specific conditions.
Reduction: It can be reduced by hydrogen or carbon at high temperatures to form scandium metal.
Substitution: Scandium Oxide can react with acids to form scandium salts and water.
Common reagents used in these reactions include hydrogen, carbon, and various acids such as hydrochloric acid. The major products formed from these reactions include scandium metal and scandium salts.
Aplicaciones Científicas De Investigación
Scandium Oxide Nanopowder has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and unique electronic properties.
Biology: this compound is used in the development of bio-nano materials, such as biomarkers and bio-diagnostics.
Medicine: It is used in the development of advanced medical imaging techniques and drug delivery systems.
Industry: this compound is used in the production of high-performance ceramics, fuel cells, and solar energy materials.
Mecanismo De Acción
The mechanism by which Scandium Oxide Nanopowder exerts its effects is primarily through its high surface area and unique electronic properties . These properties allow it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the regulation of oxygen concentration on the surface of the particles, which enhances their catalytic activity .
Comparación Con Compuestos Similares
Scandium Oxide Nanopowder can be compared with other similar compounds such as yttrium oxide and aluminum oxide .
Yttrium Oxide: Similar to Scandium Oxide, yttrium oxide is used in the production of high-performance ceramics and as a catalyst in various chemical reactions. Scandium Oxide has a higher thermal stability and melting point.
Aluminum Oxide: Aluminum oxide is widely used in the production of ceramics and as an abrasive material. Scandium Oxide, on the other hand, has unique electronic properties that make it more suitable for use in advanced electronic and photonic materials.
Propiedades
IUPAC Name |
oxo(oxoscandiooxy)scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sc |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXGAEYDKFCVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sc]O[Sc]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sc2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051224 |
Source


|
| Record name | Scandium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.910 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12060-08-1 |
Source


|
| Record name | Scandium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)













